(1R,5S,7Z,9S,11E,13R,14S,16S,17R,18S)-5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-7,11-diene-2,6,20-trione
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Overview
Description
Chaetoglobosin Fex is a cytochalasan-based alkaloid isolated from the marine-derived endophytic fungus Chaetomium globosum . This compound has garnered significant attention due to its structural complexity and pharmacological significance, particularly its cytotoxic properties against various cancer cell lines .
Preparation Methods
Chaetoglobosin Fex is typically isolated from the coral-associated fungus Chaetomium globosum through HPLC-DAD-guided isolation . The structures of chaetoglobosins, including Chaetoglobosin Fex, are determined by extensive spectroscopic analysis combined with single-crystal X-ray crystallography and ECD calculations
Chemical Reactions Analysis
Chaetoglobosin Fex undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used. detailed information on the specific chemical reactions of Chaetoglobosin Fex is limited.
Scientific Research Applications
Chaetoglobosin Fex has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has shown significant cytotoxicity against a panel of cancer cell lines, including K562, A549, Huh7, H1975, MCF-7, U937, BGC823, HL60, Hela, and MOLT-4, with IC50 values ranging from 1.4 μM to 9.2 μM . Additionally, Chaetoglobosin Fex inhibits the induction of inflammatory mediators via Toll-like receptor 4 signaling in macrophages . This makes it a potential candidate for anti-inflammatory and anticancer therapies.
Mechanism of Action
The mechanism of action of Chaetoglobosin Fex involves the inhibition of the Toll-like receptor 4 signaling pathway in macrophages . This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin 6, and monocyte chemotactic protein-1 . Additionally, Chaetoglobosin Fex attenuates the degradation of inhibitory kappa B-alpha and the subsequent translocation of the p65 subunit of nuclear factor-kappa B to the nucleus . It also reduces the phosphorylations of extracellular-signal-related kinase, p38, and c-Jun N-terminal kinase .
Comparison with Similar Compounds
Chaetoglobosin Fex belongs to the class of cytochalasans, which are known for their structural complexity and pharmacological significance. Similar compounds include other chaetoglobosins such as Chaetoglobosin E and 6-O-methyl-chaetoglobosin Q . These compounds share similar structural features and biological activities, but Chaetoglobosin Fex is unique in its specific cytotoxic and anti-inflammatory properties .
Properties
Molecular Formula |
C32H38N2O5 |
---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
(1R,5S,7Z,9S,11E,13R,14S,16S,17R,18S)-5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-7,11-diene-2,6,20-trione |
InChI |
InChI=1S/C32H38N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-11,14,16-17,19,23,25-26,28,30,33,35,38H,4,8,12-13,15H2,1-3H3,(H,34,39)/b10-7+,18-14-/t17-,19+,23-,25-,26-,28-,30+,32+/m0/s1 |
InChI Key |
UFMHUKPYQLJSOB-BOTXPQCZSA-N |
Isomeric SMILES |
C[C@H]/1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2(C(=O)CC[C@@H](C(=O)/C(=C1)/C)O)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)O |
Canonical SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(=O)CCC(C(=O)C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)O |
Origin of Product |
United States |
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